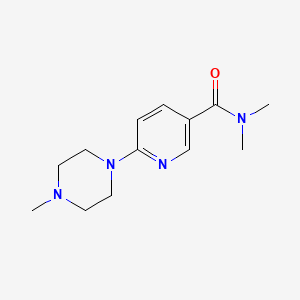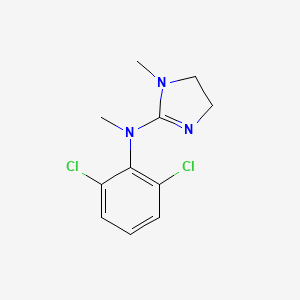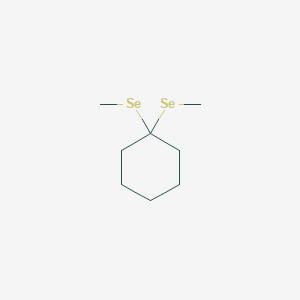
Cyclohexane, 1,1-bis(methylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 1,1-bis(methylseleno)- is an organoselenium compound characterized by the presence of two methylseleno groups attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexane, 1,1-bis(methylseleno)- typically involves the reaction of cyclohexanone with methylselenol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the methylselenol. The process can be summarized as follows:
- Cyclohexanone is reacted with methylselenol.
- A catalyst, such as a Lewis acid, is added to facilitate the reaction.
- The reaction mixture is stirred under an inert atmosphere to yield Cyclohexane, 1,1-bis(methylseleno)-.
Industrial Production Methods: While specific industrial production methods for Cyclohexane, 1,1-bis(methylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexane, 1,1-bis(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The methylseleno groups can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form cyclohexane and methylselenol.
Substitution: The methylseleno groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Cyclohexane and methylselenol.
Substitution: Cyclohexane derivatives with various substituents.
Applications De Recherche Scientifique
Cyclohexane, 1,1-bis(methylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
Cyclohexane, 1,1-bis(methylseleno)- can be compared with other similar compounds, such as:
Cyclohexane, 1,1-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.
Cyclohexane, 1,1-bis(methylsulfonyl)-: Contains sulfonyl groups instead of methylseleno groups.
Uniqueness:
- The presence of selenium atoms in Cyclohexane, 1,1-bis(methylseleno)- imparts unique chemical properties, such as higher reactivity and potential biological activity, compared to its sulfur analogs.
Comparaison Avec Des Composés Similaires
- Cyclohexane, 1,1-bis(methylthio)-
- Cyclohexane, 1,1-bis(methylsulfonyl)-
- Cyclohexane, 1,1-bis(methylseleno)-
Propriétés
Numéro CAS |
56051-08-2 |
|---|---|
Formule moléculaire |
C8H16Se2 |
Poids moléculaire |
270.2 g/mol |
Nom IUPAC |
1,1-bis(methylselanyl)cyclohexane |
InChI |
InChI=1S/C8H16Se2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3 |
Clé InChI |
KDNCHLCROCLGIL-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C1(CCCCC1)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


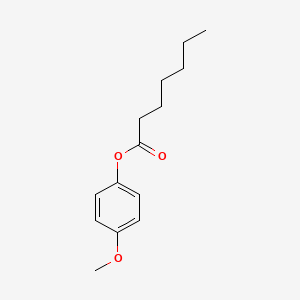




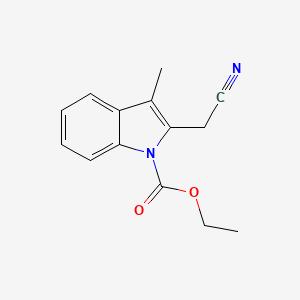
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester](/img/structure/B14642751.png)
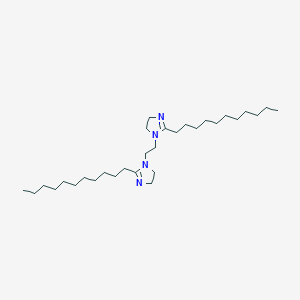
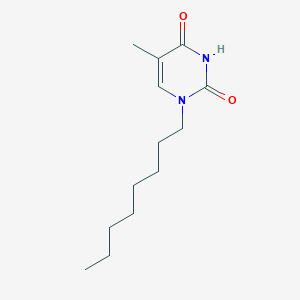
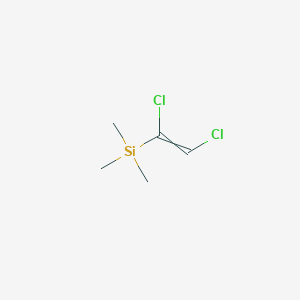
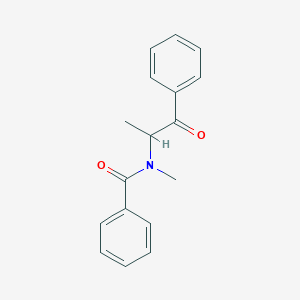
![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)
